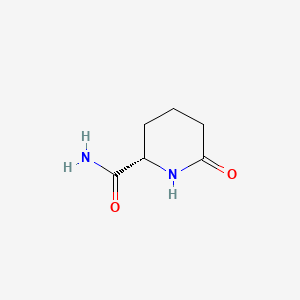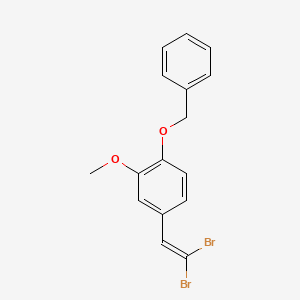
4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene is an organic compound with the molecular formula C16H14Br2O2. This compound is characterized by the presence of a dibromoethenyl group, a methoxy group, and a benzyloxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene typically involves the reaction of 2-methoxy-1-benzyloxybenzene with tetrabromomethane and triisopropyl phosphite. The reaction is carried out in dichloromethane under an argon atmosphere at low temperatures (2-3°C). The mixture is then quenched with sodium bicarbonate and the product is isolated by vacuum filtration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency in a larger scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the vinyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with various reagents.
Polymerization: Under specific conditions, the vinyl group can undergo polymerization reactions to form higher-molecular-weight materials.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, and various electrophiles for addition reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while addition reactions can produce saturated compounds.
Applications De Recherche Scientifique
4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene is used in several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical research to investigate the interactions of brominated compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene involves its interaction with molecular targets through its dibromoethenyl group. The bromine atoms can form strong interactions with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound is known to affect enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dibromo-2-phenylethene: This compound has a similar dibromoethenyl group but lacks the methoxy and benzyloxy groups.
(2,2-Dibromoethenyl)benzene: Similar structure but without the additional substituents on the benzene ring
Uniqueness
4-(2,2-Dibromoethenyl)-2-methoxy-1-benzyloxybenzene is unique due to the presence of both methoxy and benzyloxy groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups with the dibromoethenyl moiety provides a versatile platform for chemical modifications and interactions.
Propriétés
IUPAC Name |
4-(2,2-dibromoethenyl)-2-methoxy-1-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2O2/c1-19-15-9-13(10-16(17)18)7-8-14(15)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTAKHFVMXXTCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(Br)Br)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747595 |
Source


|
| Record name | 1-(Benzyloxy)-4-(2,2-dibromoethenyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347377-09-7 |
Source


|
| Record name | 1-(Benzyloxy)-4-(2,2-dibromoethenyl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
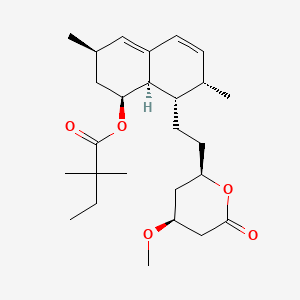
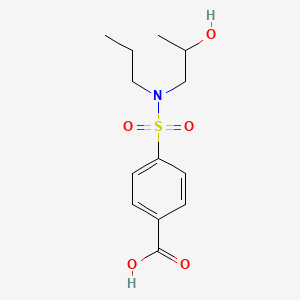

![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)
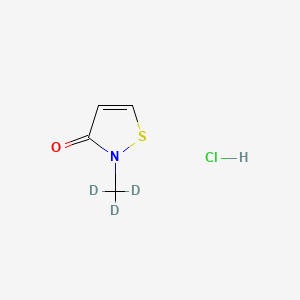
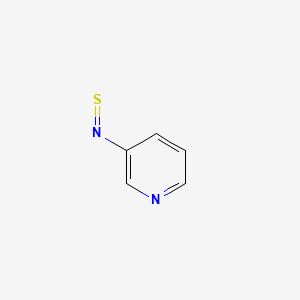
![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)
